molecular formula C17H21ClN2O2 B1522137 2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride CAS No. 1197727-00-6

2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride

Cat. No.: B1522137
CAS No.: 1197727-00-6
M. Wt: 320.8 g/mol
InChI Key: WPFCWTRAMCOHPW-UHFFFAOYSA-N
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Description

2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C17H21ClN2O2 and its molecular weight is 320.8 g/mol. The purity is usually 95%.
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Biological Activity

2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride, often referred to as this compound, is a synthetic organic molecule with a complex structure that suggests potential biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17_{17}H21_{21}ClN2_{2}O2_{2}
  • Molecular Weight : 320.82 g/mol
  • CAS Number : 1197727-00-6
  • IUPAC Name : 2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide; hydrochloride

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through their interaction with neurotransmitter systems and enzyme inhibition.

  • Acetylcholinesterase Inhibition : Compounds in the acetamide class have shown potential in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased acetylcholine levels, enhancing cholinergic signaling which may be beneficial in treating neurodegenerative diseases like Alzheimer's.
  • Histamine Receptor Modulation : The compound's structure suggests it may interact with histamine receptors, potentially acting as an antagonist or modulator. This interaction can influence various physiological processes including allergic responses and gastric acid secretion.

Research Findings

Several studies have reported on the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyFindings
Kiene & Capone (1986)Investigated the hydrolysis of carbamate pesticides and their effects on methanogenesis, indicating potential for environmental applications .
MDPI (2023)Highlighted the inhibition of various enzymes by acetamides, suggesting a broad spectrum of biological activities including anti-inflammatory and antibacterial effects .
American ElementsProvided basic chemical data and safety information, emphasizing the need for further investigation into its biological properties .

Case Studies

  • Neuroprotective Effects : A study examining similar acetamides found that they could protect neuronal cells from oxidative stress, suggesting that this compound may have neuroprotective properties.
  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial activity against various pathogens, indicating that this compound could be explored for therapeutic applications in infectious diseases.

Properties

IUPAC Name

2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2.ClH/c1-13-3-2-4-15(11-13)19-17(20)12-21-16-7-5-14(6-8-16)9-10-18;/h2-8,11H,9-10,12,18H2,1H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFCWTRAMCOHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197727-00-6
Record name 2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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